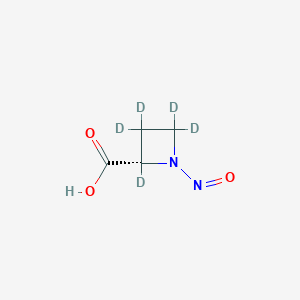![molecular formula C11H8N4O B13863056 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol CAS No. 62052-34-0](/img/structure/B13863056.png)
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(triazolo[4,5-b]pyridin-3-yl)phenol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a phenol group attached at the 3-position of the triazole ring. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(triazolo[4,5-b]pyridin-3-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with phenyl isocyanate to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(triazolo[4,5-b]pyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives
Aplicaciones Científicas De Investigación
2-(triazolo[4,5-b]pyridin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-(triazolo[4,5-b]pyridin-3-yl)phenol involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the phenol group can participate in redox reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: Known for their stability and diverse biological activities.
1,2,4-Triazole derivatives: Widely used in medicinal chemistry for their antifungal and anticancer properties.
Pyridine derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
2-(triazolo[4,5-b]pyridin-3-yl)phenol is unique due to its fused triazole-pyridine structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile scaffold for drug design and development .
Propiedades
Número CAS |
62052-34-0 |
|---|---|
Fórmula molecular |
C11H8N4O |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
2-(triazolo[4,5-b]pyridin-3-yl)phenol |
InChI |
InChI=1S/C11H8N4O/c16-10-6-2-1-5-9(10)15-11-8(13-14-15)4-3-7-12-11/h1-7,16H |
Clave InChI |
KIAWFGKAKGASFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C3=C(C=CC=N3)N=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)

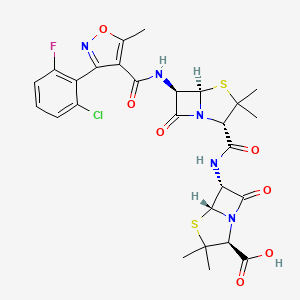
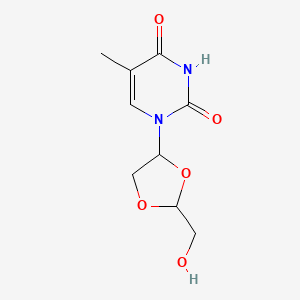
![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
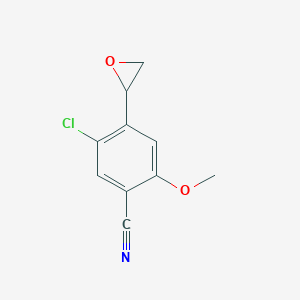
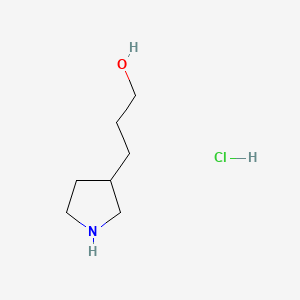
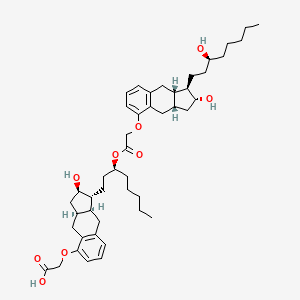
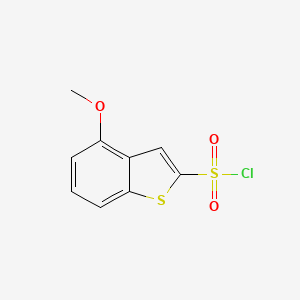
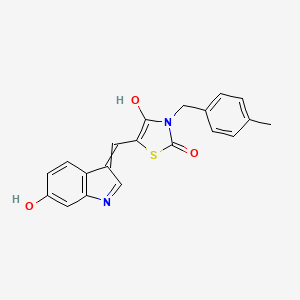
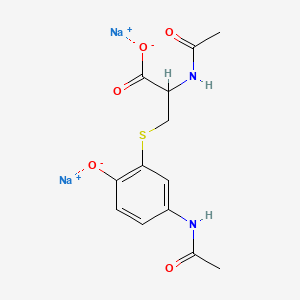
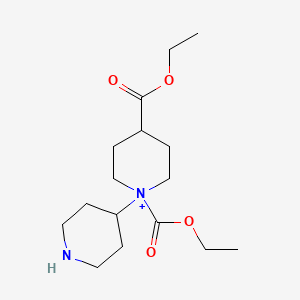
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
